molecular formula C12H15NO2 B8581377 Methyl 3-(pyrrolidin-3-YL)benzoate

Methyl 3-(pyrrolidin-3-YL)benzoate

Cat. No.: B8581377
M. Wt: 205.25 g/mol
InChI Key: XZRHSWHHASZAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(pyrrolidin-3-yl)benzoate is a benzoate ester derivative featuring a pyrrolidine ring attached to the 3-position of the benzene core. The methyl ester group at the 1-position and the pyrrolidinyl moiety at the 3-position distinguish it from related compounds, which may influence solubility, metabolic stability, and target interactions .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-pyrrolidin-3-ylbenzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3

InChI Key

XZRHSWHHASZAOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(pyrrolidin-3-YL)benzoate can be synthesized through various methods. One common approach involves the reaction of 3-pyrrolidinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyrrolidin-3-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(pyrrolidin-3-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(pyrrolidin-3-YL)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins, influencing their activity. For instance, docking analyses suggest that similar compounds may bind to the podophyllotoxin pocket of gamma tubulin, affecting cell division and exhibiting anticancer activity . The ester group may also undergo hydrolysis, releasing the active pyrrolidine derivative .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Metabolic Stability : Methyl esters (target compound) may undergo faster enzymatic hydrolysis than ethyl analogs, affecting half-life .
  • Activity Modulation : The pyrrolidinyl group’s flexibility could enhance binding to flexible protein pockets, whereas rigid heterocycles (e.g., pyridazine in I-6230) might favor flat binding sites .
  • Synthetic Viability : The target compound’s simpler structure compared to 4b/5b could improve scalability, though activity must be empirically verified .

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